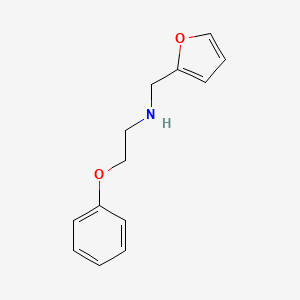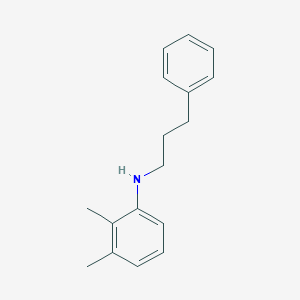
2,3-Dimethyl-N-(3-phenylpropyl)aniline
Übersicht
Beschreibung
“2,3-Dimethyl-N-(3-phenylpropyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C17H21N, and it has a molecular weight of 239.35 .
Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl-N-(3-phenylpropyl)aniline” is represented by the SMILES notation:Cc1cccc(c1C)NCCCc2ccccc2 . This indicates that the molecule consists of a 2,3-dimethylphenyl group (Cc1cccc(c1C)) attached to a 3-phenylpropyl group (NCCCc2ccccc2) via a nitrogen atom (N).
Wissenschaftliche Forschungsanwendungen
1. Organic Nonlinear Optical Materials
2,3-Dimethyl-N-(3-phenylpropyl)aniline has been synthesized and explored for its potential in nonlinear optical (NLO) applications. Research on similar compounds such as 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline (2,5 DPPA) highlights their usefulness in photonic and optoelectronic applications due to their significant nonlinear optical properties. These materials show promise for applications in optical signal processing and communication technologies (Sathishkumar et al., 2021).
2. Supramolecular Chemistry
The compound (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT) forms host-guest complexes with aniline and its derivatives, including 2,3-dimethyl-N-(3-phenylpropyl)aniline. This property is significant for supramolecular chemistry, particularly in the separation of anilines. Such studies contribute to understanding the molecular interactions and potential applications in chemical separations and sensor technologies (Barton et al., 2017).
3. Photonic and Optoelectronic Applications
The synthesis of organic single crystals like 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline reveals their suitability for photonic and optoelectronic applications. Such materials exhibit high optical transparency and thermal stability, essential for devices in these fields. Their high nonlinear optic conversion efficiency suggests potential applications in laser technology and optical computing (Balachandar & Kalainathan, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14-8-6-12-17(15(14)2)18-13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,18H,7,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBPHLXGUACIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-N-(3-phenylpropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385357.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)
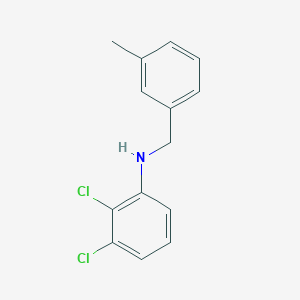
![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)
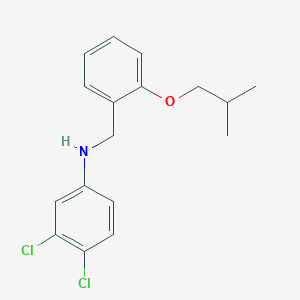
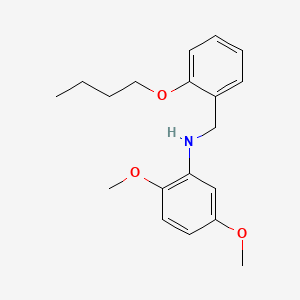
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
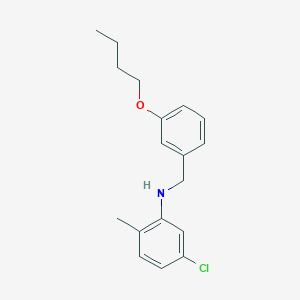
![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)

